![molecular formula C12H16 B13826831 Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] is a complex organic compound with the molecular formula C₁₂H₁₆. It is characterized by a unique spirocyclic structure, where a cyclobutane ring is fused to a tetracyclo[3.3.1.02,4.06,8]nonane framework. This compound is notable for its intricate three-dimensional architecture, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction between a suitable cyclobutane precursor and a tetracyclo[3.3.1.02,4.06,8]nonane derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel materials and catalysts.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved can vary, but often include modulation of signal transduction pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] can be compared to other spirocyclic compounds, such as Spiro[cyclopentane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] and Spiro[cyclohexane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane]. These compounds share a similar core structure but differ in the size and nature of the spirocyclic ring. The uniqueness of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] lies in its smaller cyclobutane ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions.
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane] |
InChI |
InChI=1S/C12H16/c1-2-12(3-1)10-8-5-9(11(10)12)7-4-6(7)8/h6-11H,1-5H2 |
InChI-Schlüssel |
JVNDXBNCSSNAKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3C2C4CC3C5C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



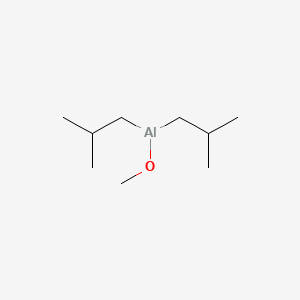
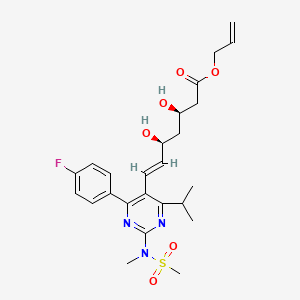
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
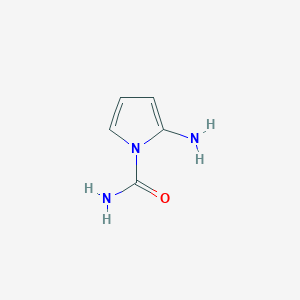
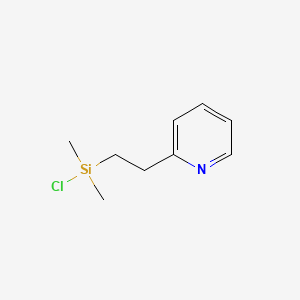
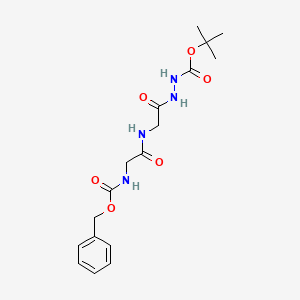
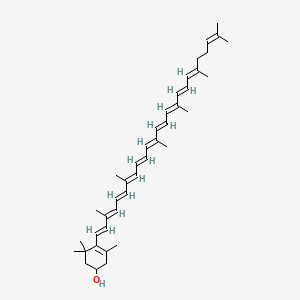
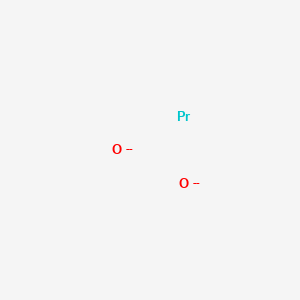
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
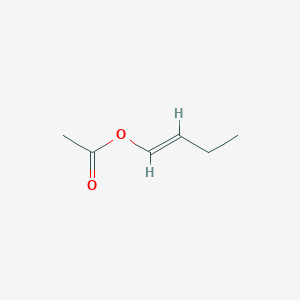
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
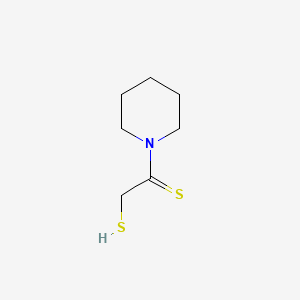
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
